Product packaging for Sodium sulfanilate(Cat. No.:CAS No. 515-74-2)

Sodium sulfanilate

Cat. No.: B1324449
CAS No.: 515-74-2
M. Wt: 195.17 g/mol
InChI Key: KSVSZLXDULFGDQ-UHFFFAOYSA-M
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Description

Nomenclature and Chemical Identity in Research Contexts

In scientific literature and commercial contexts, Sodium 4-aminobenzenesulfonate (B1229798) is identified by a variety of names and codes, which are crucial for accurate identification and retrieval of research data. The International Union of Pure and Applied Chemistry (IUPAC) name is sodium;4-aminobenzenesulfonate. nih.govalfa-chemistry.com It is also widely known as sodium sulfanilate. ontosight.ainih.gov The compound is registered under the CAS Number 515-74-2. ontosight.ainih.govscbt.comchemsrc.com It exists as a white crystalline powder that is highly soluble in water. ontosight.aiichemical.com A dihydrate form is also common, with the CAS Number 6106-22-5. lgcstandards.comsigmaaldrich.comfishersci.co.uk

IdentifierValue
IUPAC Namesodium;4-aminobenzenesulfonate nih.govalfa-chemistry.com
Common NamesThis compound, Sodium sulphanilate ontosight.ainih.gov
CAS Number515-74-2 (anhydrous) ontosight.aiscbt.combiosynth.comsynthonix.com
CAS Number (Dihydrate)6106-22-5 lgcstandards.comsigmaaldrich.comfishersci.co.uk
Chemical FormulaC₆H₆NNaO₃S scbt.combiosynth.comsynthonix.com
Molecular Weight195.17 g/mol nih.govscbt.combiosynth.com
Synonyms4-Amino-benzenesulfonic acid monosodium salt, Sulfanilic acid sodium salt, Sodium p-Anilinesulfonate ontosight.ainih.gov

Historical Perspectives in Academic Chemistry and Industrial Significance

The history of Sodium 4-aminobenzenesulfonate is intrinsically linked to its parent acid, sulfanilic acid, and the dawn of the synthetic dye industry in the mid-19th century. unb.ca Sulfanilic acid, produced by the sulfonation of aniline (B41778), became a key building block in organic chemistry. wikipedia.org Its ability to readily form diazo compounds made it indispensable for creating a wide range of azo dyes. unb.caatamanchemicals.com This property involves a two-step reaction: the formation of a diazonium salt from an aniline derivative, followed by coupling with another aromatic compound. unb.ca Sodium 4-aminobenzenesulfonate, as a stable and water-soluble form of sulfanilic acid, served as a crucial intermediate in these processes. chemicalbook.com

The industrial significance of the compound extends beyond dyes. It became a precursor in the synthesis of sulfa drugs, a class of early antibiotics that revolutionized medicine. ontosight.aiatamanchemicals.com The compound is also used in the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions through a colorimetric method known as the Griess test, which was discovered in 1858. atamanchemicals.comucv.ro In this test, sulfanilic acid is diazotized by nitrite ions, and the resulting diazonium salt couples with a second reagent, typically N-(1-Naphthyl)ethylenediamine, to produce a colored azo dye whose intensity is proportional to the nitrite concentration. atamanchemicals.comucv.ro Its role as a fundamental reagent in dye and pharmaceutical synthesis and analytical chemistry has cemented its industrial importance for over a century. ontosight.ailookchem.com

Current Research Landscape and Emerging Areas of Investigation

In contemporary chemical research, Sodium 4-aminobenzenesulfonate continues to find new applications, demonstrating its versatility.

Advanced Surfactants: A significant area of recent research involves its use as a structural component in novel surfactants. For instance, it has been employed as a connecting group to synthesize zwitterionic gemini (B1671429) surfactants. mdpi.com A 2024 study detailed the synthesis of sodium 4-[bis(3-(dodecyldimethylamino)-2-hydroxypropyl)amino]benzenesulfonate (DDBS), a gemini surfactant that showed superior performance in thermal stability, interfacial activity, and enhanced oil recovery compared to its monomeric cationic counterpart. mdpi.com This highlights the potential of using the aminobenzenesulfonate moiety to create high-performance surfactants for demanding applications like petroleum extraction. mdpi.com

Catalysis: The compound is also being explored as a precursor for solid acid catalysts. Researchers have investigated using its parent, sulfanilic acid, as a sulfonating agent to create carbon-based solid acid catalysts. researcher.life These catalysts are being developed for green chemistry applications, such as the esterification of fatty acids for biodiesel production. researcher.liferesearchgate.net The use of sulfanilic acid offers an alternative to harsher sulfonating agents like sulfuric acid. researcher.life

Biochemical and Analytical Probes: In the field of biochemistry, derivatives of Sodium 4-aminobenzenesulfonate are being synthesized to study biomolecular interactions. A study described the preparation of N-n-undecyl-N'-(sodium-p-aminobenzenesulfonate) thiourea (B124793) (UPT), a water-soluble reagent designed to interact with proteins like bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov Using techniques such as fluorescence and circular dichroism spectroscopy, researchers determined that the interaction was primarily driven by hydrophobic forces and hydrogen bonding, and they were able to quantify the binding constants. nih.gov This line of research provides tools for understanding protein structure and for the development of new analytical methods. Furthermore, the compound itself is noted as a biochemical indicator of the inflammation-associated acute-phase response in some studies. chemsrc.commedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6NNaO3S B1324449 Sodium sulfanilate CAS No. 515-74-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-aminobenzenesulfonate
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InChI

InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
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InChI Key

KSVSZLXDULFGDQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+]
Source PubChem
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Molecular Formula

NaNH2C6H4SO3, C6H6NNaO3S
Record name sodium sulfanilate
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Related CAS

121-57-3 (Parent)
Record name Sodium sulfanilate
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DSSTOX Substance ID

DTXSID5029184
Record name Sodium sulfanilate
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Molecular Weight

195.17 g/mol
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Physical Description

Dry Powder, Liquid, Solid; [ECHA REACH Registrations] Dihydrate: White to beige crystalline solid; [Mallinckrodt Baker MSDS]
Record name Benzenesulfonic acid, 4-amino-, sodium salt (1:1)
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Record name Sodium sulfanilate
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CAS No.

515-74-2, 6106-22-5
Record name Sodium sulfanilate
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Record name Benzenesulfonic acid, 4-amino-, sodium salt (1:1)
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Record name Sodium sulfanilate
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Record name Sodium sulphanilate
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Record name Sulfanilic acid sodium salt
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Record name SODIUM SULFANILATE
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Synthesis and Derivatization Methodologies

Synthesis Pathways of Sodium 4-Aminobenzenesulfonate (B1229798)

The production of Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, is a well-established industrial process rooted in the chemistry of aromatic compounds. The methodologies range from traditional, time-honored routes to more modern approaches focused on efficiency and sustainability.

The most conventional and widely used method for synthesizing sodium 4-aminobenzenesulfonate begins with the sulfonation of aniline (B41778). chemicalbook.com This electrophilic aromatic substitution reaction typically involves heating aniline with concentrated sulfuric acid. The process occurs in stages: initially, anilinium hydrogen sulfate (B86663) is formed, which upon heating (often referred to as "baking"), rearranges to 4-aminobenzenesulfonic acid (sulfanilic acid). The final step involves neutralization of the sulfanilic acid with a sodium base, such as sodium carbonate or sodium hydroxide, to yield the sodium salt. chempedia.info

The reaction sequence is as follows:

Salt Formation: Aniline reacts with sulfuric acid in an acid-base reaction.

Sulfonation/Rearrangement: The anilinium salt is heated, causing the sulfonyl group to substitute onto the aromatic ring, predominantly at the para position due to steric hindrance at the ortho positions from the ammonium (B1175870) group.

Neutralization: The resulting sulfanilic acid is treated with a sodium base to produce Sodium 4-aminobenzenesulfonate. chemicalbook.comchempedia.info

Modern synthetic approaches often focus on improving this conventional route rather than replacing it entirely. These enhancements may involve the use of microwave irradiation to accelerate the reaction rate and improve energy efficiency, or the exploration of alternative sulfonating agents.

The yield and purity of sodium 4-aminobenzenesulfonate are highly dependent on the precise control of reaction conditions during the sulfonation of aniline. Key parameters that are optimized include temperature, reaction time, and the ratio of reactants. The "baking" process is critical; heating the aniline-sulfuric acid mixture to temperatures of 180-190°C favors the formation of the thermodynamically stable para-isomer (sulfanilic acid) over the kinetically favored ortho-isomer. Insufficient temperature or time can lead to incomplete reaction, while excessive temperatures can cause decomposition and the formation of unwanted byproducts, such as 4,4'-diaminodiphenyl sulfone.

The following table illustrates the conceptual impact of varying reaction parameters on the synthesis outcome.

ParameterConditionEffect on YieldEffect on Purity
Temperature Too Low (<180°C)Low; incomplete conversion.Low; mixture of ortho and para isomers.
Optimal (180-190°C)High; efficient rearrangement.High; favors para isomer.
Too High (>200°C)Decreased; potential decomposition.Decreased; formation of sulfone byproducts.
Reaction Time Too ShortLow; incomplete reaction.N/A
OptimalHigh; allows for completion.High.
Too LongNo significant increase; potential for side reactions.May decrease slightly due to side reactions.
H₂SO₄:Aniline Ratio LowLow; insufficient sulfonating agent.N/A
HighHigh; ensures complete reaction.May require more extensive neutralization and purification.

This table is illustrative of general principles in electrophilic aromatic sulfonation.

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of Sodium 4-aminobenzenesulfonate. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. One area of research involves replacing corrosive and hazardous concentrated sulfuric acid with solid acid catalysts. These heterogeneous catalysts can be more easily separated from the reaction mixture, potentially simplifying the work-up process and allowing for catalyst recycling.

Furthermore, solvent-free reaction conditions are being explored. By conducting the sulfonation in the absence of a solvent, waste generation is significantly reduced. Combining solvent-free conditions with microwave-assisted heating can lead to rapid, efficient, and cleaner synthesis pathways. Research has also investigated the use of the product itself, in a functionalized form, as a catalyst for other green synthesis reactions, highlighting the compound's utility in sustainable chemistry. researchgate.net

Derivatization Strategies of the Aminobenzenesulfonate Moiety

The structure of Sodium 4-aminobenzenesulfonate, featuring both a primary aromatic amine and a sulfonic acid salt, offers versatile opportunities for chemical modification. These derivatizations are key to producing a wide range of functional materials.

The primary amine group of 4-aminobenzenesulfonate is readily converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction is typically carried out at low temperatures (0-5°C) by treating an acidic solution of the amine with sodium nitrite (B80452). chempedia.infoijcsrr.org The resulting 4-sulfobenzenediazonium salt is an important electrophilic intermediate. nih.gov

This diazonium salt can then react with electron-rich aromatic compounds, such as phenols, naphthols, or other anilines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.orgyoutube.com This reaction forms an azo compound, characterized by a nitrogen-nitrogen double bond (-N=N-) that links the two aromatic rings. Azo compounds have extended conjugated systems, which cause them to absorb light in the visible spectrum, making them intensely colored. youtube.comyoutube.com Consequently, azo coupling is a fundamental reaction for the synthesis of a vast array of azo dyes and pigments. unb.ca For example, coupling diazotized sulfanilic acid with 2-naphthol (B1666908) produces Acid Orange 7. dyestuffintermediates.com

The table below presents examples of coupling partners and the resulting applications of the synthesized azo compounds.

Coupling PartnerResulting Azo Compound ClassFunctional Application
2-NaphtholMonoazo DyeTextile Dye (e.g., Acid Orange 7) dyestuffintermediates.com
N,N-DimethylanilineMonoazo DyepH Indicator (e.g., Methyl Orange precursor)
Salicylic AcidHydroxy Azo DyeColorimetric Reagent, Dye unb.caresearchgate.net
ResorcinolDihydroxy Azo DyeDye Intermediate dyestuffintermediates.com

While the sulfonic acid group is generally less reactive, the aromatic amine provides a route to sulfonamide derivatives, though indirectly. The typical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. ijarsct.co.in To create derivatives from the 4-aminobenzenesulfonate structure, a common strategy begins with 4-aminobenzenesulfonamide (sulfanilamide). nih.govnih.gov In this approach, sulfanilamide's primary amino group can be reacted with various chemical partners.

Alternatively, to build a diverse library of sulfonamides based on the 4-aminobenzenesulfonate scaffold, a multi-step synthesis is often employed. This starts with protecting the amino group of aniline, typically through acetylation to form acetanilide (B955). The acetanilide is then treated with chlorosulfonic acid to install a sulfonyl chloride group at the para position, yielding 4-acetamidobenzenesulfonyl chloride. nih.gov This key intermediate can then be reacted with a wide variety of primary or secondary amines to form the corresponding sulfonamide. A final hydrolysis step removes the acetyl protecting group to reveal the primary amine of the final sulfonamide derivative. nih.gov

Structural elucidation of these newly formed sulfonamide derivatives is crucial and is accomplished using a suite of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify key functional groups. The presence of the sulfonamide is confirmed by characteristic strong absorption bands for the S=O stretches (typically around 1350-1310 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretch (around 3300-3200 cm⁻¹). tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. Signals from the aromatic protons can confirm the substitution pattern, and the appearance of signals corresponding to the alkyl or aryl groups from the newly introduced amine confirms the formation of the desired derivative. tsijournals.comnih.gov The N-H proton of the sulfonamide group often appears as a distinct singlet in the ¹H NMR spectrum. tsijournals.com

The following table summarizes the formation of sulfonamide derivatives and the key data used for their characterization.

Reactant Amine (R-NH₂)Resulting Sulfonamide StructureKey Spectroscopic Data for Elucidation
Ammonia (B1221849) (NH₃)4-AminobenzenesulfonamideIR (cm⁻¹): ~3400-3200 (N-H), ~1320 & 1150 (S=O). ¹H NMR (ppm): Signals for aromatic protons, NH₂ and SO₂NH₂ protons.
Alkyl/Aryl Amine4-Amino-N-(alkyl/aryl)benzenesulfonamideIR (cm⁻¹): Characteristic S=O and N-H stretches. ¹H NMR (ppm): Signals for aromatic protons plus new signals corresponding to the specific alkyl or aryl group introduced.

Mechanism-Oriented Studies of Synthetic Transformations

Understanding the reaction mechanisms involved in the synthesis and derivatization of sodium 4-aminobenzenesulfonate is crucial for controlling reaction outcomes and designing new synthetic routes.

The synthesis of the parent compound, sulfanilic acid, from aniline is a classic example of an electrophilic aromatic substitution reaction. The reaction proceeds by the sulfonation of aniline with concentrated sulfuric acid. Initially, an acid-base reaction forms anilinium hydrogen sulfate. Upon heating, this intermediate rearranges to the final product. Mechanistic studies have shown that this is not a simple intramolecular rearrangement. Instead, the reaction is believed to proceed through the formation of phenylsulfamic acid, which then undergoes an intermolecular rearrangement to yield the para-substituted product, sulfanilic acid. youtube.com

A key transformation of sodium 4-aminobenzenesulfonate is its conversion to a diazonium salt, which is a versatile intermediate in organic synthesis. This reaction, known as diazotization, involves the treatment of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The mechanism involves the formation of the nitrosonium ion (NO⁺) as the key electrophile. The amino group of the 4-aminobenzenesulfonate attacks the nitrosonium ion, followed by a series of proton transfers and the elimination of water to form the stable diazonium ion.

The resulting diazonium salt is a weak electrophile and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, in a process known as azo coupling. This is another example of electrophilic aromatic substitution, where the diazonium ion acts as the electrophile. The electron-rich coupling agent attacks the terminal nitrogen of the diazonium salt, leading to the formation of an azo compound, which contains the characteristic -N=N- linkage. researchgate.netbrainly.com This reaction is the basis for the synthesis of a large class of dyes and indicators, such as methyl orange. quizlet.com

Transformation Key Intermediate/Electrophile Reaction Type
Sulfonation of AnilineSO₃Electrophilic Aromatic Substitution
DiazotizationNO⁺ (Nitrosonium ion)Nucleophilic attack followed by elimination
Azo CouplingAr-N₂⁺ (Diazonium ion)Electrophilic Aromatic Substitution

Advanced Characterization Techniques and Spectroscopic Analysis

Crystallographic Studies and Crystal Growth Research

Crystallographic studies are fundamental to elucidating the three-dimensional arrangement of atoms and molecules in the solid state of Sodium 4-aminobenzenesulfonate (B1229798). These analyses, coupled with controlled crystal growth, provide a comprehensive picture of its structural framework.

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell Parameters

Single Crystal X-ray Diffraction (SCXRD) is a definitive technique for determining the precise atomic arrangement within a crystal. Through SCXRD analysis, the crystal structure of Sodium 4-aminobenzenesulfonate dihydrate has been identified. The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. researchgate.net The specific space group is Pbca. researchgate.net The determined unit cell parameters, which define the dimensions of the repeating unit in the crystal lattice, are detailed in the table below. researchgate.net

ParameterValueCrystal SystemSpace Group
a23.895 (5) ÅOrthorhombicPbca
b10.101 (2) Å
c7.944 (2) Å
α90°
β90°
γ90°

Powder X-ray Diffraction (PXRD) for Crystalline Purity and Structure

Powder X-ray Diffraction (PXRD) serves as a crucial tool for confirming the phase purity and crystalline nature of a bulk sample. In this method, a finely powdered sample is exposed to an X-ray beam, generating a characteristic diffraction pattern. This experimental pattern is then compared with a pattern simulated from the SCXRD data. A strong correlation between the experimental and simulated patterns confirms that the bulk material possesses the same crystal structure as the single crystal analyzed and is free from significant crystalline impurities.

Growth Methodologies for Single Crystals (e.g., Slow Evaporation Solution Technique, Sankaranarayanan–Ramasamy Method)

The cultivation of high-quality single crystals is a prerequisite for SCXRD analysis. For Sodium 4-aminobenzenesulfonate dihydrate, the slow evaporation solution technique has been successfully employed. researchgate.net This method involves dissolving the solute in a suitable solvent, such as water, to create a saturated or near-saturated solution. The solution is then left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over time. As the solvent volume decreases, the solution becomes supersaturated, leading to the gradual formation and growth of single crystals. This technique is favored for its simplicity and effectiveness in producing high-quality crystals of water-soluble compounds.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. This analysis maps the electron density to partition crystal space, providing insights into the forces that govern the crystal packing. For Sodium 4-aminobenzenesulfonate dihydrate, a key feature of its crystal structure is the extensive network of hydrogen bonds. researchgate.net The analysis of the crystal structure reveals that the amino group (-NH₂) and the water molecules are significant participants in hydrogen bonding. researchgate.net Specifically, one of the sulfonate oxygen atoms is an acceptor for three hydrogen bonds: two from an amino group and one from a water molecule. The other two sulfonate oxygen atoms each accept a hydrogen bond from a water molecule. researchgate.net A Hirshfeld analysis would quantify these N-H···O and O-H···O interactions, typically showing them as prominent features in the 2D fingerprint plots and as distinct red regions on the d_norm surface map, thereby confirming their crucial role in stabilizing the crystal structure.

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify the functional groups present in a molecule. When infrared radiation is passed through a sample, the molecules absorb energy at specific frequencies corresponding to their vibrational modes. The resulting spectrum shows absorption bands that can be assigned to specific bond vibrations. The FTIR spectrum of Sodium 4-aminobenzenesulfonate confirms the presence of its key functional groups. researchgate.net

Vibrational ModeFunctional GroupApproximate Wavenumber (cm-1)
N-H StretchingAmino (-NH₂)~3300 - 3500
C-H StretchingAromatic Ring~3000 - 3100
N-H BendingAmino (-NH₂)~1600 - 1640
C=C StretchingAromatic Ring~1490 - 1580
S=O Asymmetric StretchingSulfonate (-SO₃⁻)~1170 - 1250
S=O Symmetric StretchingSulfonate (-SO₃⁻)~1030 - 1080
C-N StretchingAmino (-NH₂)~1250 - 1340
C-S StretchingSulfonate (-SO₃⁻)~690 - 780

The characteristic peaks for the amino group (N-H stretching and bending), the sulfonate group (symmetric and asymmetric S=O stretching), and the aromatic ring (C=C and C-H stretching) are all identifiable in the spectrum, providing clear evidence of the compound's molecular structure.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful tool for probing the vibrational modes of molecules. For compounds containing a sulfonate group, such as sodium 4-aminobenzenesulfonate, the FT-Raman spectrum shows characteristic peaks. The most prominent feature is the symmetric stretching vibration (ν1) of the sulfate (B86663) anion, which appears as a strong, sharp peak. researchgate.net Other characteristic vibrations include the symmetric bending (ν2), asymmetric stretching (ν3), and asymmetric bending (ν4) modes of the SO₃ group. researchgate.net In analogous compounds like 4-aminosalicylic acid sodium salt dihydrate, vibrational bands corresponding to the amino group (NH₂), and the benzene (B151609) ring are also clearly identified. nih.gov

Table 1: Typical Raman Shift Ranges for Sulfonate Group Vibrations

Vibrational Mode Description Typical Wavenumber (cm⁻¹)
ν1 Symmetric Stretch ~980 - 1010
ν2 Symmetric Bend ~420 - 500
ν3 Asymmetric Stretch ~1100 - 1150

Data compiled from analogous sulfate-containing compounds. researchgate.net

Infrared Study of Hydrogen Bonding Dynamics

Infrared (IR) spectroscopy is particularly sensitive to hydrogen bonding interactions. In the crystalline dihydrate form of sodium 4-aminobenzenesulfonate (SSDH), there are six distinct hydrogen bonds. acs.org These include interactions between the amine group and sulfonate oxygens (N-H···Oₛ), between water molecules and sulfonate oxygens (Oₗ-H···Oₛ), and between water molecules and the amine group (Oₗ-H···N). acs.org

The dynamics of these hydrogen bonds can be studied by observing the changes in the IR spectrum with temperature and isotopic substitution (e.g., with deuterium). acs.org For instance, the O-H (or O-D) stretching bands of the water molecules provide detailed information about their local environment and the strength of the hydrogen bonds they participate in. acs.org One water hydrogen is bonded to the nitrogen atom's lone pair, while another is bonded to a sulfonate oxygen atom. acs.org The N-H stretching bands are also complex, and their positions and shapes are influenced by resonance with ring modes and the degree of deuteration. acs.org

Electronic Spectroscopy and Optical Properties Research

The electronic transitions and optical response of Sodium 4-aminobenzenesulfonate are critical for its potential applications in optical devices.

UV-Visible Spectroscopy for Optical Transmittance and Band Gap Energy

UV-Visible spectroscopy is employed to determine the optical transmittance window and the electronic band gap (Eg) of a material. thermofisher.com For a related compound, sodium 4-hydroxybenzenesulfonate (B8699630) dihydrate, the UV-Vis transmission spectrum shows good transparency in the visible region. researchgate.net The optical band gap is a crucial parameter for semiconducting materials, as it defines the energy required to excite an electron from the valence band to the conduction band. thermofisher.com This value can be estimated from the absorption spectrum using a Tauc plot, which graphs (αhν)² versus the photon energy (hν), where α is the absorption coefficient. researchgate.net For sodium 4-hydroxybenzenesulfonate dihydrate, the band gap energy was determined to be 4.16 eV, suggesting its potential use in optical device applications. researchgate.net For Ag-(As₄₀S₃₀Se₃₀) amorphous samples, it was observed that the optical band gap decreases with an increase in silver content. bibliotekanauki.pl

Photoluminescence (PL) and Fluorescence Spectral Analysis

Photoluminescence and fluorescence spectroscopy provide insights into the electronic excited states of a molecule and its de-excitation pathways. While specific PL data for sodium 4-aminobenzenesulfonate is not detailed in the provided context, studies on analogous aminonaphthalene derivatives are informative. nih.gov For instance, 4-Amino naphthalene-1-sulfonic acid linked to an alginate polymer exhibits positive solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. researchgate.net The fluorescence emission and excitation intensities of this related compound were found to increase significantly in high-polarity solvents like water. researchgate.net Samples are often excited at a specific wavelength (e.g., 320 nm), and the emission spectrum is recorded over a range (e.g., 360-510 nm). researchgate.net

Nonlinear Optical (NLO) Properties and Second Harmonic Generation (SHG) Studies

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon that is dependent on the light's intensity. Second Harmonic Generation (SHG) is a key NLO process where light of a certain frequency is converted to light with double that frequency. nih.gov This effect is only observed in materials that crystallize in a non-centrosymmetric structure. researchgate.net The SHG efficiency of a material is often compared to that of a standard NLO crystal, Potassium Dihydrogen Phosphate (KDP). researchgate.net A salt containing the 4-aminobenzenesulfonate anion, piperazine-1,4-diiumbis(4-aminobenzenesulfonate), was found to have an SHG efficiency 0.7 times that of KDP. researchgate.net The study of NLO properties is crucial for the development of materials for frequency doubling and other applications in photonics and optoelectronics. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of chemical compounds. The ¹H NMR spectrum of sodium 4-aminobenzenesulfonate provides precise information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.com In a deuterium (B1214612) oxide (D₂O) solvent, the spectrum shows distinct signals for the aromatic protons. chemicalbook.com The protons on the benzene ring appear as two sets of doublets, characteristic of a para-substituted benzene ring.

Table 2: ¹H NMR Spectral Data for Sodium 4-aminobenzenesulfonate in D₂O

Assignment Chemical Shift (ppm)
Aromatic Protons (A) 7.60

Source: ChemicalBook chemicalbook.com

The distinct chemical shifts for the two sets of aromatic protons confirm the 1,4- (para) substitution pattern on the benzene ring, with the amino and sulfonate groups positioned opposite to each other.

Mass Spectrometry (MS) for Molecular Weight and Degradation Products

Mass spectrometry is a critical analytical technique for determining the molecular weight of Sodium 4-aminobenzenesulfonate and identifying potential degradation products. This method provides precise mass-to-charge ratio (m/z) data, which aids in confirming the compound's identity and elucidating the structure of related substances.

The molecular weight of Sodium 4-aminobenzenesulfonate can vary depending on its hydration state. The anhydrous form has a molecular formula of C₆H₆NNaO₃S and a molecular weight of approximately 195.17 g/mol . synthonix.comsigmaaldrich.com The dihydrate form, with the formula C₆H₁₀NNaO₅S, has a molecular weight of about 231.02 g/mol . lgcstandards.com The 4-aminobenzenesulfonate anion itself has a molecular mass of approximately 172.18 g/mol . nih.gov Negative-ion electrospray mass spectrometry is particularly effective for analyzing sulfonated compounds, as the sulfonic acid group is strongly acidic and readily forms negative ions in solution. upce.cz

While comprehensive studies detailing the specific degradation products of Sodium 4-aminobenzenesulfonate are limited, research on related compounds provides insight. For instance, sulfanilic acid, the conjugate acid of sodium 4-aminobenzenesulfonate, is a known common degradation product of more complex sulfonamide compounds. researchgate.net This suggests the core structure of 4-aminobenzenesulfonic acid is relatively stable. Biodegradation studies on sulfanilic acid have shown that certain microorganisms can utilize it as a sole source of carbon and nitrogen, metabolizing it into biomass. nih.gov Analysis of crude extracts from these microorganisms after exposure to sulfanilic acid indicated the presence of novel proteins, suggesting inducible enzymatic degradation pathways. nih.gov

Molecular Weight Data for Sodium 4-aminobenzenesulfonate and Related Species
Compound/IonMolecular FormulaMolecular Weight (g/mol)Source
Sodium 4-aminobenzenesulfonate (Anhydrous)C₆H₆NNaO₃S195.17 synthonix.comsigmaaldrich.com
Sodium 4-aminobenzenesulfonate DihydrateC₆H₁₀NNaO₅S231.02 lgcstandards.com
4-Aminobenzenesulfonate (Anion)C₆H₆NO₃S⁻172.18 nih.gov

Electrochemical Characterization

The electrochemical behavior of Sodium 4-aminobenzenesulfonate (sulfanilic acid) has been investigated using techniques such as cyclic voltammetry (CV). researchgate.netbasinc.com These studies provide valuable information on the oxidation-reduction processes of the compound. libretexts.org

In one study, the electrochemical properties of sulfanilic acid were examined in the presence of catechol at various pH levels and on different electrode surfaces, including glassy carbon (GC), gold, and platinum. researchgate.net The cyclic voltammogram of sulfanilic acid in the presence of catechol at pH 3 on a GC electrode showed an anodic peak and a corresponding cathodic peak. researchgate.net The study noted that the electrochemical reaction was significantly influenced by both the pH of the solution and the concentration of sulfanilic acid. researchgate.net The reaction between the electrochemically generated o-benzoquinone (from catechol oxidation) and sulfanilic acid was observed to be most favorable at pH 7. researchgate.net It was proposed that the reaction likely occurs between the sulfonate group of sulfanilic acid and the quinone. researchgate.net

The key parameters from cyclic voltammetry experiments, such as the anodic peak potential (Epa) and cathodic peak potential (Epc), offer insights into the thermodynamics and kinetics of the electron transfer reactions. libretexts.org

Electrochemical Characterization of Sulfanilic Acid in the Presence of Catechol
ParameterConditionObservationSource
Technique-Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) researchgate.net
Electrodes Used-Glassy Carbon (GC), Gold (Au), Platinum (Pt) researchgate.net
pH Range StudiedAqueous Buffer2 to 9 researchgate.net
Key ObservationpH 3, GC electrodePresence of an anodic peak and a corresponding cathodic peak. researchgate.net
Optimal Reaction pHWith o-benzoquinonepH 7 researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical and molecular formula of a compound by determining the mass percentages of its constituent elements. For Sodium 4-aminobenzenesulfonate (C₆H₆NNaO₃S), this analysis provides experimental confirmation of its atomic composition.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. For the anhydrous form of Sodium 4-aminobenzenesulfonate, the calculations are based on a molecular weight of 195.17 g/mol . synthonix.com

The theoretical percentages are as follows:

Carbon (C): 36.92%

Hydrogen (H): 3.10%

Nitrogen (N): 7.18%

Sodium (Na): 11.78%

Oxygen (O): 24.59%

Sulfur (S): 16.43%

These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of a sample.

Theoretical Elemental Composition of Anhydrous Sodium 4-aminobenzenesulfonate (C₆H₆NNaO₃S)
ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Mass (g/mol)Percentage (%)
CarbonC12.01672.0636.92
HydrogenH1.00866.0483.10
NitrogenN14.01114.017.18
SodiumNa22.99122.9911.78
OxygenO16.00348.0024.59
SulfurS32.07132.0716.43
Total ---195.178 100.00

Environmental Fate and Biodegradation Research

Aerobic Biodegradation Pathways and Mechanisms

Under aerobic conditions, numerous bacterial strains have demonstrated the ability to utilize sodium 4-aminobenzenesulfonate (B1229798) as a sole source of carbon, nitrogen, and sulfur, leading to its complete mineralization.

Several specialized bacterial strains have been isolated and identified for their capacity to degrade sodium 4-aminobenzenesulfonate. These microorganisms employ specific enzymatic machinery to break down this resilient compound.

Alcaligenes sp. O-1: While this strain can degrade related sulfonated aromatic compounds, its direct degradation of 4-aminobenzenesulfonate in the medium is hindered by a selective permeability barrier. However, cell extracts of Alcaligenes sp. O-1 have been shown to possess the enzymatic capability to degrade 4-aminobenzenesulfonate, indicating an intracellular potential for its breakdown once transported into the cell. nih.govresearchgate.net

Hydrogenophaga palleronii: This bacterium, often in coculture with other species like Agrobacterium radiobacter, plays a crucial role in the initial steps of 4-aminobenzenesulfonate degradation. H. palleronii strain S1 is responsible for the deamination of 4-aminobenzenesulfonate to form catechol-4-sulfonate. nih.gov This syntrophic relationship is essential, as H. palleronii S1 in pure culture does not grow on 4-aminobenzenesulfonate. nih.gov Genomic studies have revealed that the operon responsible for this initial deamination step is conserved across various Hydrogenophaga strains. frontiersin.org

Agrobacterium sp. PNS-1: Isolated from activated sludge, this strain can utilize 4-aminobenzenesulfonate as its sole source of carbon and energy under aerobic conditions, leading to its complete mineralization. nih.gov This process is accompanied by the release of ammonia (B1221849) and sulfate (B86663). nih.gov The degradative enzymes in this strain are inducible, and the genes responsible are likely located on the chromosome. nih.gov

Pseudomonas paucimobilis: This aerobic bacterium, isolated from a contaminated site, can grow on sulfanilic acid as its sole carbon and nitrogen source. nih.gov It demonstrates a high bioconversion capacity, with over 98% elimination of the compound at a concentration of 10 mM. nih.gov The degradation mechanism involves inducible enzymes. nih.gov

Shinella yambaruensis SA1: This strain, isolated from wastewater treatment plant sludge, efficiently degrades 4-aminobenzenesulfonate. It utilizes the compound as a sole source of carbon, nitrogen, and energy under aerobic conditions. nih.gov Research indicates that the degradation proceeds via an ortho cleavage pathway.

Bacterial StrainKey Role in DegradationDegradation Condition
Alcaligenes sp. O-1Intracellular enzymatic degradation.Aerobic
Hydrogenophaga palleroniiDeamination to catechol-4-sulfonate, often in coculture.Aerobic
Agrobacterium sp. PNS-1Complete mineralization, utilizing it as a sole carbon and energy source.Aerobic
Pseudomonas paucimobilisUtilizes as sole carbon and nitrogen source with high efficiency.Aerobic
Shinella yambaruensis SA1Efficient degradation via an ortho cleavage pathway.Aerobic

The initial steps in the aerobic biodegradation of sodium 4-aminobenzenesulfonate typically involve the removal of the amino and sulfonate groups.

Deamination: The removal of the amino group is a critical first step in the degradation pathway for many bacteria. For instance, Hydrogenophaga palleronii S1 deaminates 4-aminobenzenesulfonate to produce catechol-4-sulfonate. nih.gov This reaction is a key transformation that prepares the aromatic ring for subsequent cleavage.

Desulfurization: The cleavage of the carbon-sulfur bond releases the sulfur in the form of sulfite (B76179) or sulfate. In some pathways, desulfonation occurs after initial modifications to the aromatic ring. For example, in the pathway involving catechol-4-sulfonate, the sulfonate group is removed after the ring has been cleaved. In other organisms, dioxygenase enzymes can directly attack the sulfonated ring, leading to the release of sulfite.

Following the initial deamination and other preparatory reactions, the aromatic ring of the resulting intermediate is cleaved. The ortho cleavage pathway is a common mechanism observed in the degradation of catecholic intermediates.

In the case of Shinella yambaruensis SA1, the degradation of 4-aminobenzenesulfonate is reported to proceed through an ortho cleavage pathway. This involves the enzymatic cleavage of the bond between the two hydroxyl groups of a catechol-like intermediate, leading to the formation of muconic acid derivatives. These linear products are then further metabolized through central metabolic pathways.

The stepwise degradation of sodium 4-aminobenzenesulfonate results in the formation of several key metabolic intermediates.

Catechol-4-sulfonate (or 4-Sulfocatechol): This is a common early-stage intermediate formed through the deamination of 4-aminobenzenesulfonate by bacteria such as Hydrogenophaga palleronii S1. nih.gov

3-Sulfocatechol: While not directly from 4-aminobenzenesulfonate, 3-sulfocatechol is an intermediate in the degradation of other sulfonated aromatic compounds and its metabolism via dioxygenases is well-studied, providing insights into the potential fate of related intermediates.

Maleylacetate: This is a downstream intermediate that can be formed from the ring cleavage products of catechols. It is subsequently funneled into the tricarboxylic acid (TCA) cycle for complete metabolism.

The identification of these intermediates is crucial for mapping the complete biodegradation pathway and understanding the enzymatic reactions involved.

IntermediatePrecursorRole in Pathway
Catechol-4-sulfonateSodium 4-aminobenzenesulfonateProduct of initial deamination, precursor to ring cleavage.
MaleylacetateRing cleavage productsFunnels carbon into central metabolism (TCA cycle).

The ultimate goal of biodegradation is the complete mineralization of the organic compound to inorganic constituents. For sodium 4-aminobenzenesulfonate, this entails the conversion of its organic carbon to carbon dioxide, the amino nitrogen to ammonia (which can then be nitrified to nitrate), and the sulfonate group to sulfate.

Studies with strains like Agrobacterium sp. PNS-1 and acclimated activated sludge have demonstrated complete mineralization of 4-aminobenzenesulfonate. nih.govnih.gov This is confirmed by the disappearance of the parent compound, a significant reduction in total organic carbon (TOC), and the stoichiometric release of ammonia and sulfate. nih.govnih.gov For instance, research with an enriched activated sludge culture showed a high chemical oxygen demand (COD) removal efficacy of 97.1% and the release of near stoichiometric amounts of sulfate (3.2 mmol of sulfate from 3.3 mmol of sulfanilic acid). nih.gov

Anaerobic Biodegradation Potential and Limitations

The biodegradation of sodium 4-aminobenzenesulfonate under anaerobic conditions is significantly more challenging and less efficient than under aerobic conditions.

Generally, aromatic amines, particularly sulfonated ones, are recalcitrant to degradation in the absence of oxygen. core.ac.uk The high solubility conferred by the sulfonic acid group can hinder the penetration of the compound through bacterial membranes. core.ac.uk While the reduction of azo dyes to aromatic amines occurs readily under anaerobic conditions, the subsequent degradation of these amines, including 4-aminobenzenesulfonate, is often limited. wur.nl

Some studies have reported that under specific anaerobic conditions, such as denitrifying environments, some non-sulfonated aromatic amines can be degraded. core.ac.uk However, for sulfonated aromatic amines like 4-aminobenzenesulfonate, there is little evidence of significant anaerobic mineralization. core.ac.uk The primary limitation appears to be the initial enzymatic attack on the stable aromatic ring, which often requires molecular oxygen as a co-substrate for oxygenase enzymes. Therefore, in many anaerobic treatment systems, 4-aminobenzenesulfonate may persist or be only partially transformed.

Biodegradation Kinetics and Modeling

The rate at which sodium 4-aminobenzenesulfonate is biodegraded is crucial for designing effective wastewater treatment systems. Researchers employ various kinetic models to describe and predict the degradation process under different conditions.

The degradation of sodium 4-aminobenzenesulfonate can, under specific conditions, be described by pseudo-first-order kinetics. This model is often applicable at medium to low initial substrate concentrations (50-1000 mg/L), where the degradation rate is directly proportional to the concentration of the compound. nih.gov In one study, the degradation of 4-aminobenzenesulfonate (4-ABS) by the bacterial strain Pannonibacter sp. W1 was observed to follow first-order kinetics, with the compound being almost completely removed within 14 hours. nih.gov At higher concentrations (1200-2500 mg/L), the initial degradation phase may conform to zero-order kinetics before transitioning to first-order kinetics in the later stages. nih.gov

At higher concentrations, sodium 4-aminobenzenesulfonate can exhibit substrate inhibition, a phenomenon where the compound itself slows down the metabolic activity of the microorganisms at concentrations above an optimal level. The Haldane kinetics model is frequently used to describe this behavior. The model incorporates a substrate inhibition constant (Kᵢ) in addition to the maximum specific degradation rate (μₘₐₓ) and the half-saturation constant (Kₛ).

Several studies have determined the Haldane kinetic parameters for the biodegradation of this compound by different microbial cultures, as detailed in the table below.

These parameters are essential for modeling bioreactor performance and optimizing treatment processes, indicating that specialized strains like Pannonibacter sp. W1 and co-cultures can efficiently degrade the compound even at concentrations that might inhibit less adapted microbial communities. jmicrobiol.or.krchemsafetypro.com

Impact of Environmental Conditions on Biodegradation (pH, Salinity)

The efficiency of microbial degradation of sodium 4-aminobenzenesulfonate is significantly influenced by environmental factors, most notably pH and salinity.

pH : Research indicates that the optimal pH range for the biodegradation of this compound is between 6.0 and 8.0. chemsafetypro.com Deviations from this neutral to slightly alkaline range can inhibit the enzymatic activities of the degrading microorganisms, thereby reducing the removal rate. For instance, one study noted that a bacterial strain isolated for its degradation ability showed optimal performance at a pH of 7.0. dntb.gov.ua

Salinity : Salinity can impose osmotic stress on microbial cells, potentially hindering their metabolic functions. High salt concentrations can lead to plasmolysis and loss of cell activity, which can negatively impact biodegradation rates. nih.gov However, some microbial strains have demonstrated a notable tolerance to saline conditions. For example, the isolate Shinella yambaruensis SA1 was found to retain its potential to degrade 4-ABS in media containing up to 3% (w/v) NaCl. epa.gov This suggests that while high salinity is a general stressor, adapted microbial consortia can be effective in treating saline industrial effluents containing sulfonated amines.

Co-metabolism and Mixed Bacterial Culture Degradation

The complete mineralization of sodium 4-aminobenzenesulfonate in the environment is often achieved not by a single microbial species, but by the synergistic action of a mixed bacterial consortium. Activated sludge from municipal and industrial wastewater treatment plants is a rich source of such consortia. jmicrobiol.or.krmolluskconservation.org

A well-documented example of this syntrophic interaction involves a co-culture of Hydrogenophaga sp. and Ralstonia sp. isolated from textile wastewater. chemsafetypro.com In this partnership, one species may initiate the breakdown of the parent compound into intermediates, which are then utilized by the other species as a carbon and energy source. For instance, studies on a two-species culture of Hydrogenophaga palleronii and Agrobacterium radiobacter showed that only H. palleronii could desulfonate 4-aminobenzenesulfonate to form the intermediate 4-sulfocatechol, which then served as the growth substrate for A. radiobacter. This metabolic cooperation is crucial for the complete degradation of the compound and prevents the accumulation of potentially inhibitory intermediates.

Toxicity Assessment of Biodegradation Products

While the goal of biodegradation is the complete mineralization of the parent compound to harmless substances like carbon dioxide, water, sulfate, and ammonia, the process can sometimes lead to the transient accumulation of intermediate metabolites. jmicrobiol.or.krchemsafetypro.com The toxicological profile of these intermediates is a critical aspect of environmental risk assessment.

Studies have identified several intermediates during the biodegradation of sodium 4-aminobenzenesulfonate.

4-Sulfocatechol : This is a commonly identified intermediate in the degradation pathway. chemsafetypro.com While specific aquatic toxicity data (e.g., EC₅₀) for 4-sulfocatechol is not widely documented, the parent compound class, catechols, are recognized as being toxic to microorganisms. jmicrobiol.or.kr They can damage cell envelopes, proteins, and DNA, leading to a decrease in cell viability. jmicrobiol.or.kr

Dimethyl sulfoxide (B87167) (DMSO) and Phenol, 2,4-bis(1,1-dimethylethyl) : In a study involving Bacillus cereus, these compounds were identified as degradation products. It was noted that DMSO acts as a strong antibacterial agent, which could explain a decrease in the growth of the bacterial culture during the degradation process.

It is important to note that a study on the biodegradability of several sulfonated aromatic amines, including the 4-ABS isomer, concluded that the compounds themselves did not show toxic effects on the aerobic and anaerobic bacterial populations tested. However, the formation of more toxic intermediates remains a possibility that requires careful monitoring in treatment processes.

Wastewater Treatment Applications and Efficiency

The effective removal of sodium 4-aminobenzenesulfonate from industrial effluents is a key application of the biodegradation research. Acclimatized activated sludge and advanced bioreactor systems have demonstrated high treatment efficiencies.

Activated Sludge Systems : Conventional activated sludge processes, when properly acclimatized, can effectively treat wastewater containing this compound. An enriched microbial consortium from activated sludge achieved 97.1% chemical oxygen demand (COD) removal, with the concomitant release of stoichiometric amounts of sulfate, indicating near-complete mineralization. molluskconservation.org

Membrane Bioreactors (MBR) : MBRs combine biological degradation with membrane filtration, offering advantages such as high biomass concentrations and excellent effluent quality. A study utilizing an MBR bioaugmented with a specialized strain, Pannonibacter sp. W1, demonstrated remarkable performance. The system was able to handle high loading rates (1000 mg/L of 4-ABS) and achieved a removal efficiency of 99.4% with a total organic carbon (TOC) removal rate of 95%. The high efficiency and stability of the MBR system highlight its potential for treating industrial wastewater containing high concentrations of recalcitrant sulfonated amines.

Biochemical Interactions and Biological Activities

Interactions with Biomolecules (Proteins, Nucleic Acids)

The interaction of small molecules with proteins and nucleic acids is fundamental to understanding their biological effects. The charged sulfonate group and the aromatic amine structure of sodium 4-aminobenzenesulfonate (B1229798) suggest the potential for electrostatic and hydrophobic interactions with biological macromolecules.

The binding of small molecules to proteins can be investigated using techniques like fluorescence spectroscopy. Proteins containing fluorescent amino acid residues, such as tryptophan, can have their intrinsic fluorescence "quenched" upon binding with a ligand. This quenching can occur through either a dynamic (collisional) or static (complex formation) mechanism.

Studies on Bovine Serum Albumin (BSA), a model protein rich in tryptophan, show that its fluorescence is significantly quenched by various molecules, including surfactants and nanoparticles nih.govresearchgate.netscielo.br. For instance, the interaction between Sodium Dodecylbenzene Sulfonate (SDBS), a compound with structural similarities to sodium 4-aminobenzenesulfonate, and BSA has been shown to be a static quenching process . This indicates the formation of a stable ground-state complex between the molecule and the protein. The primary binding forces identified in such interactions are often hydrogen bonds and van der Waals forces . Given its structure, it is plausible that sodium 4-aminobenzenesulfonate interacts with proteins like BSA through a similar static mechanism, forming a non-covalent complex that alters the microenvironment of the protein's fluorophores.

The binding mechanism involves the sulfonate group (SO₃⁻) potentially forming electrostatic interactions or hydrogen bonds with charged or polar residues on the protein surface, while the aminobenzene ring could engage in hydrophobic or π-π stacking interactions within protein pockets drugbank.compku.edu.cn.

The binding of a ligand can induce significant conformational changes in a protein, altering its structure and, consequently, its function. Salts and buffer components are known to influence protein conformational stability amazonaws.comnih.gov.

Synchronous fluorescence spectroscopy is a technique used to monitor changes in the microenvironment of amino acid residues. Studies involving SDBS and BSA revealed that the binding event leads to conformational changes in the protein, specifically increasing the hydrophobicity around the tryptophan residues . This suggests that the protein structure unfolds slightly, exposing hydrophobic regions that were previously buried. Similarly, the modification of carboxyl groups on BSA has been shown to generate novel membrane-perturbing activities, indicating substantial functional changes resulting from structural alterations nih.gov. While direct studies on sodium 4-aminobenzenesulfonate are limited, the behavior of analogous sulfonate-containing molecules suggests it could also act as an agent that modifies protein conformation upon binding.

Table 1: Interaction Characteristics with Model Protein (BSA) Data inferred from studies on analogous sulfonate compounds.

ParameterObservation with Analogous SulfonatesInferred Mechanism
Binding InteractionFormation of a stable complex with BSA.Electrostatic interactions, Hydrogen Bonding, Van der Waals forces.
Fluorescence QuenchingSignificant quenching of intrinsic tryptophan fluorescence.Static quenching mechanism.
Conformational ChangeIncreased hydrophobicity around tryptophan residues.Partial unfolding of the protein structure.

Modulation of Biochemical Pathways (e.g., Inflammation)

Sodium sulfanilate has been identified as a biochemical indicator of the inflammation-associated acute-phase response chemicalbook.com. This link suggests that the compound or its metabolites may participate in or influence inflammatory pathways. The broader class of sulfonamide-containing molecules, derived from sulfanilic acid, is known to modulate inflammatory processes.

For example, certain sulfonamide diuretics can exert both pro- and anti-inflammatory effects by influencing various immune response pathways nih.gov. One of the key mechanisms involves the regulation of pro-inflammatory cytokines like interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). The modulation of these cytokines can occur through critical signaling pathways, such as that mediated by nuclear factor kappa B (NF-κB), a central regulator of inflammation nih.govmdpi.com. The activation of NF-κB is crucial for the assembly of the inflammasome, a key component of the innate immune system nih.gov. Therefore, it is hypothesized that sodium 4-aminobenzenesulfonate could influence inflammatory cascades by interacting with components of the NF-κB signaling pathway or other inflammation-related cellular processes.

Antimicrobial and Anticancer Properties of Derivatives

Sulfanilic acid, the parent compound of sodium 4-aminobenzenesulfonate, is a foundational building block for a vast array of therapeutic agents, most notably the sulfonamides, or "sulfa drugs" patsnap.comatamanchemicals.com.

The antimicrobial action of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid, an essential nutrient, use PABA as a precursor. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, blocking the synthesis of folic acid and thereby halting bacterial growth and replication patsnap.com. This mechanism has been the basis for treating bacterial infections for decades. Modern research continues to explore new derivatives, including thiazolo[3,2-a]pyrimidin-5-ones and other sulfonic acid derivatives, which have shown promising in vitro activity against various Gram-positive and Gram-negative bacteria as well as Mycobacterium tuberculosis nih.gov.

In the realm of oncology, sulfonamide derivatives have emerged as a significant class of anticancer agents nih.govresearchgate.netnih.gov. Their mechanisms of action are diverse and include the inhibition of critical enzymes like carbonic anhydrases (which are overexpressed in many tumors), disruption of the cell cycle, and inhibition of angiogenesis researchgate.netmdpi.com. For example, certain novel 1,2,4-triazine sulfonamide derivatives have demonstrated potent anticancer properties in colon cancer cells by inducing apoptosis (programmed cell death) and inhibiting proteins crucial for cancer progression and metastasis mdpi.com. The versatility of the sulfonamide scaffold allows for the design of targeted therapies against various cancers nih.gov.

Table 2: Biological Activities of Sulfanilic Acid Derivatives

ActivityMechanism of ActionExamples of Derivatives
AntimicrobialCompetitive inhibition of dihydropteroate synthase, blocking folic acid synthesis.Sulfonamides (Sulfa drugs), Thiazolo[3,2-a]pyrimidin-5-ones.
AnticancerCarbonic anhydrase inhibition, cell cycle arrest, induction of apoptosis, anti-angiogenesis.1,2,4-Triazine sulfonamides, Aromatic sulfonamides.

Relevance in Neurodegenerative Disease Research (e.g., Protein Misfolding)

Neurodegenerative diseases such as Alzheimer's and Parkinson's are often characterized by the misfolding and aggregation of specific proteins, such as amyloid-beta (Aβ) and tau nih.govscilit.com. Preventing this aggregation is a primary therapeutic strategy.

Recent research has highlighted the potential of sulfonamides and other sulfonic acid-containing compounds as inhibitors of this pathological process nih.govucsd.edu. Studies have shown that certain sulfonamide derivatives can effectively inhibit the formation of amyloid fibrils from various proteins, including Aβ and tau, and promote the stability of non-aggregated protein states nih.gov. Furthermore, research into sulfonic acid functionalized molecules has demonstrated a potent inhibitory effect against Aβ aggregation nih.gov. A notable example is Sodium Oligomannate (GV-971), a drug approved for Alzheimer's disease, which is thought to use its carboxyl groups (which are electronically similar to sulfonate groups) to bind electrostatically to Aβ peptides, thereby blocking their aggregation nih.gov. This body of evidence suggests that the sulfonate group in sodium 4-aminobenzenesulfonate could serve as a valuable pharmacophore for designing novel inhibitors of protein misfolding in neurodegenerative diseases nih.gov.

Enzyme Inhibition Studies

The sulfonamide group is a classic zinc-binding group and is renowned for its ability to inhibit metalloenzymes, most notably carbonic anhydrases (CAs) nih.govnih.gov. CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. The inhibition of specific CA isoforms is a therapeutic target for conditions like glaucoma, epilepsy, and certain cancers researchgate.netmdpi.com.

Derivatives of 4-aminobenzenesulfonamide are the cornerstone of classical CA inhibitors nih.gov. The primary amine group of the sulfonamide (SO₂NH₂) binds directly to the zinc ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's catalytic activity drugbank.comnih.gov. While the parent sulfanilic acid and its sodium salt are not potent inhibitors themselves, their structure is the foundation for thousands of highly effective CA inhibitors synthesized through modifications of the amino group or the aromatic ring nih.govresearchgate.net. Beyond carbonic anhydrases, other sulfur-containing compounds have been shown to inhibit different enzymes, such as tyrosinase, which is involved in enzymatic browning nih.gov.

Materials Science and Engineering Applications

Nonlinear Optical (NLO) Materials Development

The quest for novel materials with significant nonlinear optical (NLO) properties for applications in photonics and optoelectronics has led to the investigation of various organic compounds. A notable example derived from 4-aminobenzenesulfonic acid is Piperazine-1,4-diiumbis(4-aminobenzenesulfonate). This organic crystal demonstrates fair nonlinearity, making it a material of interest for optoelectronic application devices. researchgate.net

Research into this compound has involved comprehensive spectral and theoretical studies to understand its functional groups, vibration modes, and coupling interactions. researchgate.net The investigation of such materials includes:

Synthesis and Crystal Growth: Developing methods like slow evaporation to grow single crystals suitable for optical analysis.

Structural and Spectral Analysis: Using techniques such as FTIR, FT-Raman, and NMR to confirm the molecular structure and functional groups. researchgate.net

Optical Properties: Characterizing the material's optical absorption, transparency window (UV-Vis region), and second-harmonic generation (SHG) efficiency to evaluate its NLO performance. researchgate.net

Thermal and Dielectric Studies: Assessing the thermal stability and dielectric properties to determine the material's suitability for device integration. researchgate.net

The development of materials like Piperazine-1,4-diiumbis(4-aminobenzenesulfonate) highlights the potential of using the 4-aminobenzenesulfonate (B1229798) structure as a building block for creating new NLO crystals.

Microelectronics and Optoelectronics Applications

In the fields of microelectronics and optoelectronics, Sodium 4-aminobenzenesulfonate is primarily utilized as a crucial precursor molecule for the synthesis of various azo dyes. These dyes possess unique optical and electrical properties that are being explored for the development of novel materials in optoelectronic devices. While direct applications in microelectronics are not extensively documented, its role in creating functional dyes is significant for optoelectronics, particularly in areas like solar cells and sensors.

Formulation as Wetting Agents and Dyeing Auxiliaries

The amphiphilic nature of the 4-aminobenzenesulfonate anion, containing both a hydrophobic benzene (B151609) ring and a hydrophilic sulfonate group, makes it suitable for applications involving surface modification.

Wetting Agents: The sodium salts of sulfonated compounds are known to have excellent wetting power. By functioning as a surfactant, Sodium 4-aminobenzenesulfonate can reduce the surface tension of liquids, allowing them to spread more easily across surfaces. This property is valuable in various industrial formulations.

Dyeing Auxiliaries: In the textile industry, Sodium 4-aminobenzenesulfonate serves as a key intermediate in the production of azo dyes. Furthermore, sulfonate-containing compounds can act as dyeing auxiliaries. They help to ensure the uniform distribution of dye molecules on the fabric, acting as leveling agents and promoting even coloration.

Dopant in Polymer Synthesis (e.g., Polyaniline)

Conducting polymers, such as Polyaniline (PANI), require a "doping" process to become electrically conductive. This involves introducing a dopant molecule that can either add or remove electrons from the polymer backbone, creating charge carriers. Sulfonic acids are commonly used as dopants for PANI.

The doping process with a sulfonic acid like 4-aminobenzenesulfonic acid (the acid form of the subject compound) involves the protonation of the imine nitrogen atoms in the PANI backbone. This results in the formation of polarons, leading to a significant increase in electrical conductivity. Research has shown that the molecular structure of the sulfonic acid dopant plays a critical role in determining the morphology and properties of the resulting doped PANI. semanticscholar.org For instance, the presence of a naphthalene ring in some sulfonic acid dopants was found to be important for forming a tubular morphology in the polymer. semanticscholar.org The use of different sulfonic acids can influence the conductivity, solubility, and processability of the final conductive polymer. semanticscholar.orgmdpi.comcerist.dztaylorfrancis.com

Table 1: Influence of Sulfonic Acid Dopants on Polyaniline Properties

Dopant TypeResulting PANI MorphologyRoom-Temperature Conductivity (S/cm)
Sulfonic acids without naphthalene ring (e.g., MSA, MBSA)Granular10⁻¹ to 10⁰
β-naphthalenesulfonic acid (β-NSA)Regular tubular10⁻¹ to 10⁰
Dodecyl Benzene Sulfonic Acid (DBSA)Needle-like~2.03

Application in Superplasticizers for Enhanced Material Properties

Superplasticizers, also known as high-range water reducers, are critical admixtures in modern concrete technology. They allow for the production of high-strength, high-performance concrete by significantly reducing the water content while maintaining workability.

Aminosulfonic acid-based superplasticizers are a newer generation of these admixtures, synthesized from components including aminobenzene sulfonic acid. okorder.com These superplasticizers offer several advantages over traditional naphthalene-based products, including higher water reduction rates and better slump retention. taoyuanchemical.com Research has indicated that replacing p-aminobenzenesulfonate sodium with other aminosulfonate salts in the production process can lead to cost efficiencies. taoyuanchemical.com

Table 2: Comparison of Superplasticizer Types

ParameterAminosulfonic Acid-BasedNaphthalene-BasedPolycarboxylate-Based
Water Reduction Rate 30-40%15-20%25-35%
Typical Dosage (by mass %) 0.40%0.5-0.8%0.2-0.3%
Slump Retention ExcellentPoorExcellent
Environmental Impact Phenol-freeContains naphthalene pollutantsGreen

Source: Adapted from industry data. taoyuanchemical.com

The use of these superplasticizers results in concrete with improved durability, reduced shrinkage and cracking, and enhanced compressive strength. taoyuanchemical.com

Janus Separators and Multifunctional Organometallic Salts

The application of Sodium 4-aminobenzenesulfonate in the specific context of Janus separators for sodium-ion batteries is not directly established in available research. Janus separators are advanced battery components with asymmetric properties on their two sides, designed to enhance performance, for instance, by inhibiting dendrite growth and managing polysulfide diffusion in sodium-sulfur batteries. nih.govresearchgate.net Research in this area is focused on various functional polymers and coatings, but a direct role for Sodium 4-aminobenzenesulfonate has not been specified. nih.govresearchgate.net

However, the "multifunctional organometallic salts" aspect can be exemplified by the NLO material Piperazine-1,4-diiumbis(4-aminobenzenesulfonate) mentioned previously. researchgate.net This compound is a salt formed between an organic base (piperazine) and an organic acid (4-aminobenzenesulfonic acid), creating a material with a specific, valuable optical function. This demonstrates the principle of creating multifunctional materials by combining the 4-aminobenzenesulfonate anion with other chemical moieties.

Analytical Methodologies in Research and Quantitative Analysis

Spectrophotometric and Colorimetric Methods for Quantitative Analysis

Spectrophotometric and colorimetric methods provide simple, cost-effective, and rapid means for the quantitative analysis of Sodium 4-aminobenzenesulfonate (B1229798). These methods typically rely on the chemical derivatization of the primary aromatic amine group to produce a colored compound, the absorbance of which can be measured.

One common approach involves the use of a chromogenic reagent that reacts specifically with the amine functional group. For instance, reagents like potassium 1,2-naphthoquinone-4-sulphonate (NQS) react with sulfanilic acid in a buffered medium (pH 3.4) to form a red-colored product. cdnsciencepub.com The intensity of the color, which is measured at a specific wavelength (e.g., 470 nm), is directly proportional to the concentration of the analyte. cdnsciencepub.com This method allows for the quantification of sulfanilic acid even in the presence of other sulfonamides. cdnsciencepub.com

Another widely used technique is based on the diazotization of the aromatic amine group of Sodium 4-aminobenzenesulfonate, followed by a coupling reaction with another aromatic compound to form a highly colored azo dye. wikipedia.org This property is also utilized for the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions, where sulfanilic acid acts as the diazotizing reagent. wikipedia.org The concentration of the target ion is determined by the color intensity of the resulting azo dye solution via colorimetry. wikipedia.org

These methods are valued for their simplicity and accessibility, making them suitable for routine quality control applications where high sample throughput is required.

Table 1: Examples of Spectrophotometric Methods for Sulfanilic Acid and Related Amines
Analytical MethodReagent(s)λmax (nm)Key Findings
ColorimetryPotassium 1,2-naphthoquinone-4-sulphonate (NQS)470Forms a red-colored product at pH 3.4; Molar absorptivity (ε) = 4.7 x 10³ L mol⁻¹ cm⁻¹. cdnsciencepub.com
Colorimetry (for Nitrite)Sulfanilic acid, N-(1-Naphthyl)ethylenediamine~540Diazotization-coupling reaction forms a red azo dye for quantitative analysis of nitrite. wikipedia.orgresearchgate.net
UV SpectrophotometryNone (Direct Measurement)~244-254Used for direct detection in HPLC methods.

Chromatographic Techniques (HPLC, GC) for Purity and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation, identification, and purity assessment of Sodium 4-aminobenzenesulfonate. Due to the compound's low volatility and high polarity, HPLC is overwhelmingly preferred over Gas Chromatography (GC). researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common modality used. researchgate.net In this technique, a nonpolar stationary phase (like C18 or Phenyl) is used with a polar mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.govnih.gov The separation is based on the differential partitioning of the analyte and impurities between the two phases. Detection is commonly achieved using an ultraviolet (UV) spectrophotometer, as the benzene (B151609) ring in the molecule absorbs UV light. icm.edu.pl

HPLC methods are essential for determining the purity of Sodium 4-aminobenzenesulfonate and for quantifying it in complex mixtures, such as reaction media, pharmaceutical formulations, or environmental samples. researchgate.net The technique's high resolution allows for the separation of closely related impurities and degradation products.

Table 2: Selected HPLC Methods for the Analysis of Sulfanilic Acid and Related Compounds
AnalyteColumnMobile PhaseDetectionApplication
Sulfanilic AcidWaters Bondapak C18Methanol-water (1:4, v/v) with phosphoric acid (pH 2.9)UV at 244 nmDetermination in feed additives. researchgate.net
4-aminobenzenesulfonic acidNot specifiedNot specifiedUV SpectrophotometryAnalysis of intermediates in dye degradation. wikipedia.org
N-acetyl sulfanilic acid methyl esterZorbax SB-Phenyl (250 x 4.6mm, 5μm)Water, Acetonitrile, Methanol (gradient)UVDetermination of genotoxic impurity in a drug substance. researchgate.net
Sulfadiazine Sodium & TrimethoprimC18 (250 mm × 4.6 mm, 5 μm)Water–acetonitrile–triethylamine (838:160:2, v/v) at pH 5.5UV at 254 nmSimultaneous determination in injectable solutions. nih.gov

Electrochemical Methods for Detection and Interaction Studies

Electrochemical methods offer a highly sensitive approach for the detection of Sodium 4-aminobenzenesulfonate. These techniques are based on the electrochemical activity of the compound, primarily the oxidation of its aromatic amine group. Modified electrodes are often used to enhance sensitivity and selectivity. bohrium.comnih.gov

While specific sensors for Sodium 4-aminobenzenesulfonate are not extensively detailed, the principles are well-established for related compounds like 4-aminophenol. bohrium.com A typical electrochemical sensor involves a working electrode, often a glassy carbon electrode modified with nanomaterials (e.g., MXene, polyaniline, tin dioxide), which provide a large surface area and catalytic sites for the electrochemical reaction. bohrium.com When a potential is applied, the amine group is oxidized, generating a current that is proportional to the analyte's concentration. Techniques like square wave voltammetry (SWV) or cyclic voltammetry (CV) are employed to measure this response. mdpi.com

These sensors are advantageous due to their potential for miniaturization, portability, rapid response, and high sensitivity, making them suitable for in-field and real-time monitoring applications. nih.gov Furthermore, electrochemical methods can be used to study the interactions of the compound, for example, its role in all-solid-state sodium batteries where interactions between the salt's anion and other components influence ionic conductivity. gulfcoastconference.com

Use as a Standard in Combustion Analysis

Sulfanilic acid, the parent acid of Sodium 4-aminobenzenesulfonate, is used as a standard in combustion analysis. wikipedia.org Combustion analysis is a fundamental technique for determining the elemental composition of a compound, particularly its carbon, hydrogen, nitrogen, and sulfur content.

In this method, a precisely weighed sample is combusted at a high temperature in an oxygen-rich atmosphere. biotecnologiebt.itwoah.org The combustion process converts sulfur into sulfur dioxide (SO₂) and nitrogen into nitrogen oxides (NOx). biotecnologiebt.it These gases are then carried to specific detectors. SO₂ is typically detected by UV fluorescence, while nitrogen, after conversion of all NOx to nitric oxide (NO), is detected by chemiluminescence. biotecnologiebt.it

For the analysis to be accurate, the instrument must be calibrated. A stable, pure compound with a precisely known percentage of nitrogen and sulfur, such as sulfanilic acid, is used as a primary standard. By analyzing a known mass of the standard, a calibration curve can be generated that relates the detector response to the elemental concentration. The well-defined and stable chemical nature of sulfanilic acid makes it an ideal reference material for ensuring the accuracy and reliability of N/S elemental analyzers. wikipedia.org

Method Development and Validation for Complex Matrices

Analyzing Sodium 4-aminobenzenesulfonate in complex matrices, such as environmental water, soil, food products, or biological fluids, requires the development and rigorous validation of analytical methods to ensure the results are reliable and accurate. nih.gov Method validation is the process of providing objective evidence that a particular method is fit for its intended purpose. nih.gov

The development process involves selecting the appropriate analytical technique (e.g., HPLC), optimizing sample preparation to remove interfering substances from the matrix, and fine-tuning instrumental parameters to achieve the desired sensitivity and selectivity. Sample preparation might include steps like solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate the analyte. researchgate.net

Once developed, the method must be validated according to international guidelines, such as those from the International Council on Harmonisation (ICH) or SANCO. researchgate.netnih.gov The validation process assesses several key performance parameters.

Table 3: Key Parameters for Analytical Method Validation
ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The analyte peak should be well-resolved from other peaks with no significant interference at the analyte's retention time in blank matrix samples.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range. icm.edu.plA linear regression analysis should show a correlation coefficient (R²) of ≥ 0.99.
Accuracy The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked matrix samples.Recovery is typically required to be within 80-120% for many applications, though this can vary.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).RSD should generally be < 2-15% depending on the concentration level.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govCommonly defined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govCommonly defined as a signal-to-noise ratio of 10:1; must be verified with precision and accuracy data.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, temperature). nih.govNo significant change in results, demonstrating the method's reliability during normal usage.

Successful validation ensures that the analytical method is suitable for routine use in quality control or monitoring, providing confidence in the data generated for complex samples.

Computational Chemistry and Molecular Modeling

Theoretical Studies of Optical and Electronic Properties

Theoretical investigations into the optical and electronic properties of molecules akin to sodium 4-aminobenzenesulfonate (B1229798), such as sulfanilic acid and its derivatives, offer valuable insights. Density Functional Theory (DFT) is a primary tool for these studies, enabling the calculation of electronic band structures and the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) energy gaps.

For the closely related zwitterionic sulfanilic acid, periodic DFT calculations using the PBE-TS functional have predicted band gap energies of 4.23 eV, 4.24 eV, and 4.29 eV, corresponding to different transitions within the Brillouin zone. nih.gov Non-periodic calculations on a hydrated sulfanilic acid complex at the B3LYP-D3 level of theory provide further details on its electronic structure. nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of a molecule; a smaller gap generally implies higher reactivity. researchgate.net

In a study of guanidinium (B1211019) 4-aminobenzene sulfonate, theoretical analysis was conducted using DFT to complement experimental findings. researchgate.net The optimized molecular structure and calculated nonlinear optical parameters highlighted its potential for optical limiting applications. researchgate.net Frontier Molecular Orbital (FMO) analysis is instrumental in understanding the charge transfer characteristics within the molecule. researchgate.net For piperazine-1,4-diium (B1225682) bis(sulfanilate), FMO analysis indicated charge transfer from the sulfanilate anion to the piperazinium cation. researchgate.net

While direct theoretical studies on the optical and electronic properties of the sodium salt are not extensively documented in the provided results, the findings for sulfanilic acid and its other salt forms suggest that sodium 4-aminobenzenesulfonate would also possess a significant HOMO-LUMO gap, influencing its stability and reactivity. The presence of the sodium counter-ion is expected to primarily induce electrostatic effects rather than fundamentally altering the electronic transitions of the 4-aminobenzenesulfonate anion.

Table 1: Theoretical Electronic Properties of Related Aminobenzenesulfonic Acid Compounds

CompoundMethodCalculated PropertyValue
Zwitterionic Sulfanilic AcidPeriodic DFT (PBE-TS)Band Gap Energies4.23, 4.24, 4.29 eV nih.gov
Guanidinium 4-aminobenzene sulfonateDFT-Potential for optical limiting applications researchgate.net
Piperazine-1,4-diium bis(sulfanilate)DFT/B3LYP/6-311G(d,p)Charge TransferFrom sulfanilate anion to piperazinium cation researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions in various environments over time. While specific MD simulations focusing solely on sodium 4-aminobenzenesulfonate in a simple aqueous solution are not detailed in the provided search results, extensive research on similar sulfonate-based surfactants and salts in aqueous solutions provides a strong basis for understanding its likely behavior.

MD simulations of sulfonate-based surfactants have been employed to investigate their interaction with proteins, revealing mechanisms of protein denaturation. nih.gov These simulations show that at high concentrations, surfactants like sodium pentadecyl sulfonate can cause nearly complete denaturation of proteins such as lysozyme. nih.gov The process involves initial electrostatic interactions between the sulfonate headgroups and the protein surface, followed by the insertion of the hydrophobic tails into the protein's core. nih.gov This suggests that the 4-aminobenzenesulfonate anion, with its amphiphilic nature, could exhibit similar interactive behavior with biological macromolecules.

Simulations of various surfactants in aqueous solution have been used to calculate thermodynamic parameters and understand micelle formation. rsc.org These studies indicate that the formation of micelles is often an entropy-driven process. rsc.org Given its surfactant-like structure, it is plausible that sodium 4-aminobenzenesulfonate could form aggregates or micelles in solution, a phenomenon that could be explored through dedicated MD simulations. Studies on sodium dodecyl sulfate (B86663) (SDS) micelles have shown that the choice of force field in MD simulations is crucial for accurately representing micelle structure and the interaction between the sodium ions and the sulfate head groups. nih.gov

Furthermore, MD simulations of simple aqueous salt solutions, such as sodium sulfate, provide detailed information about the hydration shells of both cations and anions. bibliotekanauki.pl These simulations can precisely describe the structure of the solution, including average distances between ions and water molecules. bibliotekanauki.pl For sodium 4-aminobenzenesulfonate, MD simulations could elucidate the hydration structure around the sodium cation and the sulfonate and amino groups of the anion, providing insights into its solubility and interactions with the solvent.

Molecular Modeling for Interaction Studies

Molecular modeling encompasses a range of computational techniques used to study and predict how molecules interact with each other. These methods are crucial for understanding the behavior of sodium 4-aminobenzenesulfonate in complex biological or chemical systems.

The interaction of surfactants with biological macromolecules is a key area of study where molecular modeling is applied. nih.gov These interactions are governed by a combination of hydrophobic and electrostatic forces. nih.gov Molecular modeling can shed light on the formation of macromolecule-surfactant complexes, which is relevant for applications in drug delivery and the pharmaceutical industry. nih.gov Given the structure of sodium 4-aminobenzenesulfonate, which includes a hydrophilic sulfonate group, a hydrophobic benzene (B151609) ring, and a polar amino group, its interactions with macromolecules like proteins are expected to be complex and multifaceted.

Atomistic MD simulations are a powerful tool within molecular modeling to study these interactions. For instance, simulations have been used to investigate the destabilization of native protein structures due to protein-protein interactions in crowded cellular environments. nih.gov Conversely, interactions with metabolites can induce more compact protein states through electrostatic screening. nih.gov Molecular modeling of sodium 4-aminobenzenesulfonate could be used to predict its binding affinity to specific sites on proteins or other biological targets.

Computational methods are also being developed to predict the reactivity of small molecules with biological macromolecules, which can lead to toxicity. scispace.com Deep learning models, for example, can be trained to predict the sites and probability of a molecule forming covalent adducts with proteins or DNA. scispace.com Such models could be applied to sodium 4-aminobenzenesulfonate to assess its potential for bioactivation and subsequent covalent binding. The interactions at the interface of nanomaterials and biological systems are also explored using molecular modeling, which can elucidate the mechanisms behind protein adsorption on nanomaterial surfaces. frontiersin.org

Quantum Chemical Calculations for Structural Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic properties of compounds like sodium 4-aminobenzenesulfonate. These calculations can accurately predict geometric parameters such as bond lengths and angles, as well as vibrational frequencies that can be correlated with experimental spectroscopic data.

For the related compound sulfanilic acid, DFT calculations have been used to thoroughly investigate its electronic and vibrational properties. nih.gov The calculations, performed at the B3LYP-D3 level of theory, allowed for the optimization of the geometry of a hydrated sulfanilic acid complex and the identification of non-covalent interactions, including hydrogen bonding and van der Waals forces. nih.gov Such calculations are invaluable for interpreting experimental IR spectra, as they can provide a complete assignment of vibrational modes. nih.gov

DFT studies on aminobenzenesulfonic acid isomers have shown that the position of the amino group relative to the sulfonic acid group influences the molecule's stability and vibrational properties. researchgate.net The vibrational modes associated with the -SO3H moiety were found to be sensitive to the position of the amino substituent. researchgate.net These findings suggest that for sodium 4-aminobenzenesulfonate, the para-position of the amino group will have a distinct influence on its vibrational spectrum.

Furthermore, DFT calculations are used to analyze the stability of molecules arising from hyperconjugative interactions and charge delocalization through Natural Bond Orbital (NBO) analysis. nih.gov For a similar compound, 4-amino-3-hydroxy-1-naphthalenesulfonic acid, NBO analysis confirmed the occurrence of intramolecular charge transfer. nih.gov Time-Dependent DFT (TD-DFT) calculations can also predict electronic absorption spectra, which can be compared with experimental UV-Vis data. nih.gov

While specific quantum chemical calculations for sodium 4-aminobenzenesulfonate were not found in the provided search results, the extensive data on sulfanilic acid and its derivatives allow for a reliable estimation of its structural and electronic characteristics. The primary difference would be the presence of the Na+ ion, which would be expected to form ionic interactions with the sulfonate group, potentially influencing the bond lengths and angles within this functional group.

Q & A

Q. What are the optimal methods for synthesizing and crystallizing sodium 4-aminobenzenesulfonate derivatives?

Sodium 4-aminobenzenesulfonate derivatives, such as diisopropylammonium salts, are synthesized via stoichiometric neutralization of sulfanilic acid with amines (e.g., diisopropylamine) in aqueous solutions. Crystallization is achieved by slow evaporation, yielding plate-like crystals over 5–7 days. Key parameters include molar ratios (1:1 acid-to-amine), solvent choice (water or ethanol), and temperature control (25°C). X-ray diffraction (XRD) confirms monoclinic P21/c symmetry with unit cell parameters a = 8.1712(4) Å, b = 20.1515(9) Å, and β = 105.806(5)°, validated using software like CrysAlis PRO and SHELXL97 .

Q. How can the molecular structure and hydrogen-bonding networks of sodium 4-aminobenzenesulfonate be experimentally validated?

Single-crystal XRD is the gold standard for structural validation. For diisopropylammonium 4-aminobenzenesulfonate, refinement against data with full covariance matrices ensures accurate atomic displacement parameters. Hydrogen-bond geometries (e.g., N–H⋯O distances of 2.02–2.15 Å) are quantified using programs like Mercury and PLATON. Anisotropic displacement parameters for non-H atoms and isotropic treatment for H atoms are critical for resolving 3D networks .

Q. What safety protocols are essential when handling sodium 4-aminobenzenesulfonate in laboratory settings?

The compound is classified as hazardous due to its sulfonic acid group. Use fume hoods to avoid inhalation, wear nitrile gloves, and store in airtight containers away from oxidizers. Neutralize spills with sodium bicarbonate. Safety data sheets (SDS) recommend monitoring for sulfonamide-related hypersensitivity and ensuring waste is treated via biodegradation or chemical oxidation .

Advanced Research Questions

Q. How do microbial consortia degrade sodium 4-aminobenzenesulfonate, and what genetic mechanisms underpin this process?

Co-cultures of Hydrogenophaga intermedia S1 and Agrobacterium radiobacter S2 degrade 4-aminobenzenesulfonate via a 3,4-dioxygenase pathway. The sadA gene in Hydrogenophaga encodes the oxygenase component, cleaving the aromatic ring. Genomic analysis reveals auxotrophy for p-aminobenzoic acid (pABA) and biotin in Hydrogenophaga, necessitating cross-feeding from helper strains. Metagenomic studies identify horizontal gene transfer of dioxygenase operons as a key evolutionary driver .

Q. How can discrepancies in crystallographic data refinement (e.g., R-factors) be resolved for sulfonate derivatives?

Discrepancies arise from anisotropic vs. isotropic treatment of displacement parameters and choice of refinement model (F vs. ). For sodium 4-aminobenzenesulfonate salts, use -based refinement with weighting schemes (e.g., w = 1/[σ²(F₀²) + (0.0452P)²]) to minimize bias from negative intensities. Validate results using Hamilton’s R-factor ratio test and cross-check with independent datasets .

Q. What catalytic roles does sodium 4-aminobenzenesulfonate play in organic synthesis, and how can reaction conditions be optimized?

Aluminum 4-aminobenzenesulfonate catalyzes Mannich reactions (e.g., β-amino ketone synthesis) under mild conditions (room temperature, ethanol solvent). Optimal yields (≥85%) are achieved with 3 mol% catalyst, 1.1:1:1 substrate ratios (ketone:aldehyde:amine), and 5 mL ethanol. Mechanistic studies suggest Brønsted acid sites on the sulfonate group activate carbonyl electrophiles. Catalyst recyclability (>5 cycles) is confirmed via hot filtration tests .

Q. What analytical methodologies enable quantification of 4-aminobenzenesulfonate in complex matrices?

Spectrophotometric detection via diazo coupling (λ_max = 480 nm) with diazotized sulfanilic acid offers sensitivity down to 0.1 ppm. For environmental samples, HPLC-MS/MS with a C18 column (0.1% formic acid mobile phase) and MRM transitions (m/z 172 → 80) improves specificity. Validate methods using spike-recovery tests (≥90% accuracy) and internal standards (e.g., deuterated 4-ABS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.